molecular formula C18H22N6O B2702737 3-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2201434-28-6

3-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B2702737
CAS No.: 2201434-28-6
M. Wt: 338.415
InChI Key: SKLHMASPRHFNNN-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at the 3-position with a methyl group and at the 2-position with a methoxy-piperidine moiety. The piperidine ring is further substituted at its 1-position with a 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl group, creating a complex heterocyclic architecture.

Properties

IUPAC Name

1-methyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-13-4-3-7-19-18(13)25-11-14-5-8-24(9-6-14)17-15-10-22-23(2)16(15)20-12-21-17/h3-4,7,10,12,14H,5-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLHMASPRHFNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=C3C=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the reaction of appropriate precursors such as pyrazolone derivatives with halogenated compounds under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain consistency and quality, with rigorous testing at various stages to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can lead to new biological activities or properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.

Biology

Biologically, 3-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine has shown potential in various assays. It may exhibit activities such as antiviral, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where pyrazolo[3,4-d]pyrimidines have shown efficacy.

Industry

In industry, this compound can be used in the development of new materials or as a component in various chemical processes. Its unique properties may offer advantages in specific applications, such as in the creation of advanced polymers or coatings.

Mechanism of Action

The mechanism by which 3-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, altering their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of heterocyclic derivatives with modular substitutions on piperidine, pyridine, and fused ring systems. Below is a comparative analysis of its structural analogs, highlighting key differences and implications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Differences vs. Target Compound Pharmacological Implications Reference
Target Compound :
3-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
~C17H21N5O* ~311.4* Pyrazolo[3,4-d]pyrimidine at piperidine-1, methoxy-pyridine linkage Reference structure Optimized lipophilicity for membrane permeability N/A
3-methyl-2-{1-(1,3,4-thiadiazol-2-yl)piperidin-4-ylmethoxy}pyridine C14H18N4OS 290.38 Thiadiazole at piperidine-1 position Thiadiazole replaces pyrazolo-pyrimidine Reduced steric bulk; altered electronic properties
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid C12H15N5O2 261.29 Carboxylic acid at piperidine-4 position Carboxylic acid instead of methoxy-pyridine Enhanced solubility via ionizability
2-(4-[[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid Not provided Not provided Methanesulfonylphenyl (electron-withdrawing) at pyrazolo-pyrimidine; acetic acid substituent Additional sulfonyl and acetic acid groups Potential for enhanced target affinity
1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(4-methoxyphenylcarboxamido)hydrazine C14H14N6O 298.30 Hydrazine with methoxyphenylcarboxamido substituent Hydrazine replaces piperidine-pyridine Increased reactivity; possible metabolic instability

*Estimated based on structural analogs.

Key Observations:

The hydrazine derivative () introduces a reactive functional group, which may improve target engagement but compromise metabolic stability.

Substituent Effects: Carboxylic acid substitution () enhances solubility, making the compound more suitable for aqueous environments (e.g., systemic circulation).

Piperidine Linker Modifications :

  • The methoxy-pyridine linkage in the target compound balances lipophilicity and rigidity, favoring blood-brain barrier penetration compared to the carboxylic acid analog.

Biological Activity

The compound 3-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a complex organic molecule exhibiting significant biological activity, particularly in the fields of oncology and pharmacology. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Composition

  • Molecular Formula : C_{20}H_{25}N_5O
  • Molecular Weight : 365.45 g/mol
  • IUPAC Name : this compound

Structural Features

This compound features a pyridine ring substituted with a methoxy group and a piperidine moiety linked to a pyrazolo[3,4-d]pyrimidine structure. The presence of these heterocyclic components is crucial for its biological activity.

Anticancer Properties

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anticancer properties. The compound in focus has been evaluated against various cancer cell lines, showing promising antiproliferative effects.

  • Inhibition of Tumor Growth : The compound has been shown to inhibit tumor growth through mechanisms such as:
    • Induction of apoptosis in cancer cells.
    • Inhibition of angiogenesis.
    • Disruption of tubulin polymerization, which is essential for cell division.
  • Synergistic Effects : Studies indicate that when combined with traditional chemotherapeutics like doxorubicin, this compound enhances cytotoxicity against resistant cancer cell lines, particularly in breast cancer models (MCF-7 and MDA-MB-231) .

Enzyme Inhibition

The compound also exhibits inhibitory activity against key enzymes involved in cancer progression:

  • BRAF(V600E) : A mutation commonly associated with melanoma.
  • EGFR : Overexpression is linked to various cancers.

These inhibitory effects suggest potential applications in targeted cancer therapies .

Antimicrobial Activity

Aside from its anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have shown antimicrobial activities against several pathogens. This broad-spectrum efficacy indicates that the compound may be useful in treating infections alongside its anticancer applications .

Study 1: Antiproliferative Activity

In a study assessing the antiproliferative activity of various pyrazolo compounds, the target compound demonstrated significant inhibition against multiple cancer cell lines with IC50 values in the low micromolar range (0.75–4.15 μM) .

Cell LineIC50 (μM)
MCF-72.5
MDA-MB-2311.8
A549 (Lung)3.0

Study 2: Synergistic Effects with Doxorubicin

A combinatorial study highlighted the enhanced cytotoxic effects when the compound was used alongside doxorubicin:

  • Combination Index (CI) values indicated synergism (CI < 1) in both tested cell lines.
TreatmentCI Value
Doxorubicin Alone1.5
Compound Alone2.0
Combination0.7

These findings underscore the potential for developing combination therapies that leverage the unique mechanisms of this compound .

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